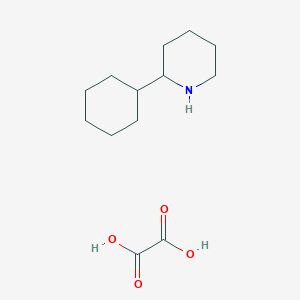

2-Cyclohexylpiperidine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexylpiperidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.C2H2O4/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;3-1(4)2(5)6/h10-12H,1-9H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNKIQIVKJEQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2 Cyclohexylpiperidine Oxalate

Advanced Spectroscopic Characterization Techniques

The elucidation of the structure of 2-Cyclohexylpiperidine (B1347038) oxalate (B1200264) relies on several key analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework, while Mass Spectrometry (MS) offers precise information on molecular weight and fragmentation patterns, which are crucial for confirming the structure.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For 2-Cyclohexylpiperidine oxalate, analysis would focus on the 2-cyclohexylpiperidine cation.

¹H NMR spectroscopy detects the signals from hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting (multiplicity) of a signal reveals the number of neighboring protons.

In the case of 2-cyclohexylpiperidine, the protonated form (as the oxalate salt) would exhibit a complex spectrum. The protons on the piperidine (B6355638) and cyclohexyl rings would largely appear in the upfield region, typically between 1.0 and 3.5 ppm. The proton on the carbon adjacent to the nitrogen (C2-H) would be expected to be the most downfield of the aliphatic protons due to the deshielding effect of the positive charge on the nitrogen. Protons on the carbons alpha to the nitrogen (in the piperidine ring) would also be shifted downfield. The broad signal from the N-H protons would also be present.

Table 1: Predicted ¹H NMR Chemical Shifts for the 2-Cyclohexylpiperidine Cation Note: This table is based on typical chemical shift values for similar structural motifs, as specific experimental data for this compound is not widely published. pdx.eduorgchemboulder.com Actual values may vary based on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Piperidine NH ₂⁺ | Variable (Broad) | Singlet |

| Piperidine C2-H | ~3.0 - 3.5 | Multiplet |

| Piperidine C6-H (axial & equatorial) | ~2.8 - 3.4 | Multiplets |

| Cyclohexyl C1'-H | ~1.8 - 2.2 | Multiplet |

| Piperidine & Cyclohexyl Ring -CH ₂- | ~1.0 - 2.0 | Overlapping Multiplets |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom typically produces a single peak in the spectrum, and its chemical shift indicates its chemical environment.

For the 2-cyclohexylpiperidine cation, one would expect to see 11 distinct signals for the carbon atoms of the main structure, plus a signal for the oxalate counter-ion (typically around 160-165 ppm). The carbon atom at the junction (C2) and the carbons adjacent to the nitrogen (C6) would be the most downfield of the aliphatic signals. The remaining carbons of the two rings would appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for the 2-Cyclohexylpiperidine Cation Note: This table is based on typical chemical shift values for similar structural motifs. pdx.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxalate C OO⁻ | ~160 - 165 |

| Piperidine C 2 | ~60 - 65 |

| Piperidine C 6 | ~45 - 50 |

| Cyclohexyl C 1' | ~40 - 45 |

| Piperidine & Cyclohexyl Ring -C H₂- | ~20 - 35 |

To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to one another within each ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. This technique would unequivocally confirm the link between the cyclohexyl and piperidine rings by showing a correlation between the C2-H proton and carbons in the cyclohexyl ring (C1', C2', C6') and vice-versa.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. When analyzing a salt like this compound, the analysis is typically performed on the volatile free base, 2-cyclohexylpiperidine, which has a molecular weight of 167.17 g/mol . researchgate.netimpactfactor.org

In the mass spectrometer, the molecule is ionized, usually by electron impact (EI), to form a molecular ion (M⁺). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule.

For 2-cyclohexylpiperidine (C₁₁H₂₁N), the molecular ion peak would be observed at m/z = 167. Key fragmentation pathways would include:

Cleavage of the C-C bond between the two rings, resulting in a loss of a cyclohexyl radical (83 u) to give a fragment at m/z = 84, or the formation of a cyclohexyl cation at m/z = 83.

Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a common fragmentation for amines. This could involve the loss of an ethyl radical (29 u), leading to a significant fragment at m/z = 138.

Table 3: Predicted Key Fragments in the GC-MS Analysis of 2-Cyclohexylpiperidine

| m/z Value | Proposed Fragment Identity | Notes |

| 167 | [C₁₁H₂₁N]⁺ | Molecular Ion (M⁺) researchgate.netimpactfactor.org |

| 138 | [M - C₂H₅]⁺ | Loss of an ethyl group from the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Fragment containing the piperidine ring after cleavage |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation power of tandem mass spectrometry.

In a typical LC-MS/MS analysis, the sample is first introduced into an HPLC system. For a compound like this compound, a reversed-phase column could be employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.com The gradient can be optimized to achieve good separation from any impurities.

Following chromatographic separation, the eluent is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar and medium-polarity compounds. core.ac.uk In positive ion mode, the 2-cyclohexylpiperidine moiety would be protonated, generating the [M+H]⁺ ion. In negative ion mode, the oxalate counter-ion would be detected. tandfonline.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ of 2-cyclohexylpiperidine), which is then subjected to collision-induced dissociation (CID) to generate product ions. scispace.com This fragmentation pattern is characteristic of the molecule's structure. For the oxalate component, a specific transition, such as m/z 89.0→61.0, can be monitored in negative ionization mode. tandfonline.com The use of an internal standard, such as ¹³C₂-labeled oxalic acid, can improve the accuracy and precision of quantification. nih.govtandfonline.com

While oxalic acid itself is not volatile and can pose challenges for some MS applications due to potential source clogging, methods using low concentrations or specific ion source designs can mitigate these issues. chromforum.org

Table 1: Representative LC-MS/MS Parameters for Analysis

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 or Anion Exchange |

| Mobile Phase A | 1 mM Ammonium formate with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 1 mM ammonium formate and 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Precursor Ion (m/z) | [C₁₁H₂₁N + H]⁺ (Positive); [C₂H₂O₄ - H]⁻ (Negative) |

| Product Ion (m/z) | Dependent on fragmentation pattern of 2-cyclohexylpiperidine; 61.0 (for oxalate) |

High-Resolution Mass Spectrometry (HRMS) for Formula Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. scispace.com Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry can achieve mass accuracies in the low ppm range.

For this compound, HRMS would be used to measure the exact mass of the protonated 2-cyclohexylpiperidine molecule. This experimentally determined mass can then be compared to the theoretical exact masses of possible elemental formulas. For instance, the molecular formula for 2-cyclohexylpiperidine is C₁₁H₂₁N. The high accuracy of HRMS allows for the unambiguous confirmation of this formula, distinguishing it from other potential combinations of atoms with a similar nominal mass. core.ac.uk Some studies have reported the use of HRMS to identify related compounds in complex mixtures. core.ac.uksemanticscholar.orgphcogj.comgriffith.edu.augriffith.edu.auresearchgate.net

Table 2: HRMS Data for 2-Cyclohexylpiperidine

| Parameter | Value |

| Molecular Formula | C₁₁H₂₁N |

| Theoretical Exact Mass ([M+H]⁺) | 168.1747 u |

| Required Mass Accuracy | < 5 ppm |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern generated in the MS/MS experiment provides a fingerprint of the molecule's structure. chemguide.co.uk For 2-cyclohexylpiperidine, the fragmentation would likely involve the cleavage of bonds within the piperidine and cyclohexyl rings.

The molecular ion is energetically unstable and can break into smaller, charged fragments and uncharged radicals. chemguide.co.uk The stability of the resulting carbocations influences the intensity of the fragment peaks. chemguide.co.uk Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening reactions. The Grob fragmentation is a known pathway for related azabicyclic systems, leading to dihydropyridinium intermediates. acs.orgresearchgate.net

Analysis of the resulting fragments allows for the reconstruction of the original structure. For example, the loss of the cyclohexyl group or fragmentation within the piperidine ring would produce characteristic daughter ions. Comparing the observed fragmentation pattern to that of known standards or predicting fragmentation pathways based on established chemical principles confirms the identity of 2-cyclohexylpiperidine. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For the oxalate component, characteristic strong absorption bands are expected for the carboxylate (COO⁻) group. The asymmetric stretching vibration typically appears around 1600-1632 cm⁻¹, while the symmetric stretching vibration is found near 1316-1321 cm⁻¹. mdpi.comresearchgate.net A C-C stretching vibration may also be observed around 770-782 cm⁻¹. mdpi.comresearchgate.net

The 2-cyclohexylpiperidine moiety will exhibit C-H stretching vibrations from the aliphatic rings in the 2800-3000 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperidine ring would typically appear as a moderate band in the 3300-3500 cm⁻¹ region, though this may be broadened or shifted due to hydrogen bonding with the oxalate anion. C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ range. The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of this compound. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Oxalic Acid) | Stretching | Broad, ~3000 |

| N-H (Piperidine) | Stretching | 3300-3500 |

| C-H (Aliphatic) | Stretching | 2800-3000 |

| C=O (Oxalate) | Asymmetric Stretching | 1600-1632 |

| C-O (Oxalate) | Symmetric Stretching | 1316-1321 |

| C-N (Piperidine) | Stretching | 1000-1200 |

| C-C (Oxalate) | Stretching | 770-782 |

Optical Rotation and Circular Dichroism for Chiral Analysis

2-Cyclohexylpiperidine is a chiral molecule, existing as a pair of enantiomers. Optical rotation and circular dichroism (CD) are chiroptical techniques used to analyze and characterize these enantiomers. nih.gov

Optical rotation measures the rotation of plane-polarized light by a chiral sample. Each enantiomer will rotate the light to an equal but opposite degree. A racemic mixture (containing equal amounts of both enantiomers) will have a net rotation of zero.

Circular dichroism measures the differential absorption of left- and right-circularly polarized light. nih.gov A CD spectrum provides more detailed structural information than optical rotation and is particularly sensitive to the conformation of the molecule. acs.org The CD spectra of the two enantiomers of 2-cyclohexylpiperidine would be mirror images of each other. These techniques are essential for determining the enantiomeric purity of a sample and for assigning the absolute configuration of the chiral centers, often with the aid of computational simulations. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid like this compound. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the conformation of the cyclohexyl and piperidine rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₁₃H₂₃NO₄ (the combined formula of 2-cyclohexylpiperidine and oxalic acid). Agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. acs.org

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₂₃NO₄)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 13 | 156.143 | 60.67% |

| Hydrogen | H | 1.008 | 23 | 23.184 | 9.01% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.44% |

| Oxygen | O | 15.999 | 4 | 63.996 | 24.87% |

| Total | 257.33 | 100.00% |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, serving the dual purpose of assessing its purity and separating it from related substances or impurities. The selection of a specific chromatographic method depends on the nature of the sample, the required resolution, and the analytical objective. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

HPLC is a powerful and versatile technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it suitable for detecting even trace impurities. The method's adaptability allows for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

Detailed Research Findings:

Reverse-phase HPLC is frequently utilized for the analysis of piperidine derivatives. In this mode, a nonpolar stationary phase is paired with a polar mobile phase. A common stationary phase is a C18 column, which consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups. austinpublishinggroup.com The mobile phase often comprises a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. austinpublishinggroup.comufrgs.br The composition of the mobile phase can be adjusted to optimize the separation, either through isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition over time). austinpublishinggroup.com

For the detection of this compound, a UV detector is commonly employed, as the piperidine ring and the oxalate counter-ion may exhibit some UV absorbance. acs.orgnih.gov The selection of the detection wavelength is critical for achieving optimal sensitivity. acs.org In cases where higher specificity and structural information are required, HPLC can be coupled with a mass spectrometer (HPLC-MS). acs.orgcore.ac.uk This combination provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the definitive identification of the main compound and any impurities. core.ac.uk

The validation of an HPLC method for this compound would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the analytical results. nih.govresearchgate.netnih.gov

Interactive Data Table: Typical HPLC Parameters for Piperidine Alkaloid Analysis

| Parameter | Typical Conditions |

| Column | Reverse-phase C18, e.g., Kinetex 5µm, 100Å, 150mm x 4.6 mm austinpublishinggroup.com |

| Mobile Phase | A: 20 mM ammonium formate, pH 3; B: Acetonitrile austinpublishinggroup.com |

| Elution | Gradient elution austinpublishinggroup.com |

| Flow Rate | 0.5 mL/min austinpublishinggroup.com |

| Column Temperature | 40°C austinpublishinggroup.com |

| Detector | Photodiode Array (PDA) Detector austinpublishinggroup.com or Mass Spectrometer (MS) core.ac.uk |

| Injection Volume | 10 µL austinpublishinggroup.com |

Gas Chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase the volatility and thermal stability of the analyte. The free base, 2-cyclohexylpiperidine, is more amenable to GC analysis than its oxalate salt.

Detailed Research Findings:

In GC analysis of piperidine derivatives, a capillary column with a nonpolar or medium-polarity stationary phase, such as those based on polysiloxanes (e.g., OV-17), is often used. semanticscholar.org The separation is achieved by temperature programming, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. researchgate.net

Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds, providing a response that is proportional to the mass of carbon in the analyte. For more definitive identification, GC is frequently coupled with Mass Spectrometry (GC-MS). semanticscholar.orgresearchgate.netresearchgate.netcmbr-journal.com GC-MS provides both the retention time from the GC and the mass spectrum of the compound from the MS, which serves as a molecular fingerprint. scispace.com This combination is a "gold standard" in forensic and analytical toxicology for the identification of unknown substances. scispace.com

The analysis of piperidine and its derivatives by GC-MS has been well-documented in various studies. semanticscholar.orgresearchgate.netnih.gov These studies often involve the extraction of the analyte from a complex matrix, followed by derivatization to improve its chromatographic properties. semanticscholar.org The resulting mass spectra can be compared with library spectra for confident identification.

Interactive Data Table: Typical GC Parameters for Piperidine Derivative Analysis

| Parameter | Typical Conditions |

| Column | Glass column (e.g., 2 mm x 1 m) packed with 1.5% OV-17 on Shimalite W (80-100 mesh) semanticscholar.org or a DB-5 capillary column researchgate.net |

| Carrier Gas | Helium scispace.com |

| Injection Port Temperature | High enough to ensure vaporization of the sample scispace.com |

| Oven Temperature | Temperature programmed to achieve separation |

| Detector | Flame Ionization Detector (FID) acs.org or Mass Spectrometer (MS) semanticscholar.orgresearchgate.net |

| Derivatization | May be required to form more volatile derivatives semanticscholar.org |

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purity assessment of this compound. libretexts.org It is particularly useful for monitoring the progress of chemical reactions and for the initial screening of samples. umich.edu

Detailed Research Findings:

In TLC, a stationary phase, typically silica gel or alumina (B75360) coated on a glass or plastic plate, is used. umich.edusavemyexams.com The sample is spotted onto the baseline of the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. umich.edu

For piperidine alkaloids, a common stationary phase is silica gel. researchgate.net The mobile phase is typically a mixture of organic solvents, and its polarity is optimized to achieve good separation. researchgate.netresearchgate.net For instance, a mixture of chloroform, methanol, and ammonium hydroxide (B78521) has been used for the separation of piperidine alkaloids. researchgate.net

After development, the separated spots are visualized. If the compounds are colored, they can be seen directly. However, for colorless compounds like this compound, visualization techniques are required. These include viewing the plate under UV light (if the compounds are UV-active) or spraying the plate with a visualizing reagent, such as Dragendorff's reagent, which produces colored spots with alkaloids. austinpublishinggroup.comsavemyexams.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification by comparison with a standard. libretexts.org

Interactive Data Table: Typical TLC Parameters for Piperidine Alkaloid Analysis

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel F254 plates austinpublishinggroup.comresearchgate.net |

| Mobile Phase | Chloroform-Methanol-Ammonium Hydroxide (e.g., 9:1:0.25 v/v/v) researchgate.net or Toluene-Ethyl acetate (e.g., 7:3 v/v) researchgate.net |

| Development | In a sealed TLC chamber umich.edu |

| Visualization | UV light (254 nm and 365 nm) austinpublishinggroup.com, Dragendorff's reagent austinpublishinggroup.com, or Iodochloroplatinate reagent researchgate.net |

| Analysis | Calculation of Rf values libretexts.org |

Chemical Reactivity and Transformation Mechanisms

Role and Reactivity of the Oxalate (B1200264) Moiety

The oxalate anion (C₂O₄²⁻) is the conjugate base of oxalic acid and functions as a versatile component in chemical systems, acting as a counterion, a protecting group, and a precursor in thermal decomposition reactions. wikipedia.orgbyjus.com

Oxalate as a Counterion in Chemical Systems

In 2-Cyclohexylpiperidine (B1347038) oxalate, the oxalate dianion serves as a counterion to the protonated 2-cyclohexylpiperidinium cation. As a counterion, its primary role is to provide charge balance. Oxalate is a dianion that can form stable salts and coordination complexes with many metals. wikipedia.orgamericanelements.com It is commonly encountered as a bidentate ligand, meaning it can bind to a central metal atom at two sites, forming a stable five-membered ring. wikipedia.orgfiveable.me This chelation effect contributes to the stability of the resulting complexes. fiveable.me The interaction between the oxalate anion and various cations in solution can be influenced by the nature of the cation. For instance, studies using 2D IR spectroscopy on aqueous oxalate solutions have shown that the presence and concentration of different counterions (like Na⁺, K⁺, Cs⁺) can subtly alter the vibrational frequencies of the oxalate ion, indicating varying degrees of ion pairing and effects on the ion's hydration shell. bohrium.com

Oxalate as a Protecting Group for Diols: Formation and Cleavage Mechanisms

Oxalates can be employed as protecting groups for diols, particularly 1,2- and 1,3-diols, by forming cyclic oxalate esters. researchgate.net This strategy is part of a broader class of protecting groups that form cyclic acetals to mask the reactivity of diols during multi-step syntheses. wikipedia.orgchem-station.com

Formation: Cyclic oxalates can be synthesized by reacting a diol with reagents like oxalyl chloride, ethyloxalyl chloride, or diethyl oxalate. researchgate.net This reaction forms a five- or six-membered ring, effectively protecting the two hydroxyl groups.

Cleavage: A key advantage of using cyclic oxalates as protecting groups is the mild conditions under which they can be removed. While they are stable in acidic conditions, they are readily cleaved by various bases to regenerate the corresponding diol. researchgate.net The deprotection can be achieved using reagents such as sodium methoxide, potassium carbonate, 1% sodium hydroxide (B78521), or triethylamine. researchgate.net

| Deprotection Reagent for Cyclic Oxalates |

| Sodium methoxide |

| Potassium carbonate |

| 1% Sodium hydroxide |

| Triethylamine |

| Lithium aluminium hydride |

This table summarizes common basic reagents used for the cleavage of cyclic oxalate protecting groups to regenerate diols. researchgate.net

More recently, alkyl oxalates have been developed as bench-stable activating groups for alcohols, enabling their participation in visible light photoredox catalysis for the formation of carbon-carbon bonds. nih.gov

Thermal Decomposition Pathways of Oxalate Salts

The thermal decomposition of oxalate salts has been extensively studied, as it provides a route to producing metal oxides and carbonates. science.gov The decomposition pathway is highly dependent on the associated cation and the atmosphere under which the heating occurs (e.g., inert, oxidizing).

Generally, the decomposition process involves the breakdown of the oxalate anion into carbon dioxide (CO₂) and carbon monoxide (CO), or the formation of a carbonate salt.

Examples of Thermal Decomposition:

Calcium Oxalate (CaC₂O₄): In an inert atmosphere, calcium oxalate monohydrate first loses water at around 170°C to form anhydrous calcium oxalate. netzsch.com At approximately 500°C, it decomposes into calcium carbonate (CaCO₃) and carbon monoxide (CO). netzsch.com Further heating to about 750°C leads to the decomposition of calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂). netzsch.com

Copper(II) Oxalate (CuC₂O₄): The decomposition product of copper(II) oxalate depends on the atmosphere. In an inert (nitrogen) atmosphere or under vacuum, it decomposes to copper metal. rsc.org In an oxidizing atmosphere (air or oxygen), the final product is copper(II) oxide. rsc.org

Sodium Oxalate (Na₂C₂O₄): The decomposition of sodium oxalate into sodium carbonate and carbon monoxide begins at 290°C. Dehydration is recommended between 200°C and 250°C. nih.gov

| Oxalate Salt | Decomposition Onset/Range (°C) | Final Products (in specified atmosphere) |

| Calcium Oxalate (CaC₂O₄) | ~500°C | Calcium Carbonate (CaCO₃) (inert) |

| Sodium Oxalate (Na₂C₂O₄) | Starts at 290°C | Sodium Carbonate (Na₂CO₃) |

| Copper(II) Oxalate (CuC₂O₄) | Varies | Copper (Cu) (inert); Copper(II) Oxide (CuO) (air) |

| Potassium Indium Oxalate | 347-420°C | Indium(III) Oxide (In₂O₃) and Potassium Carbonate (K₂CO₃) |

This table presents the decomposition temperatures and resulting products for several metal oxalate salts, illustrating the influence of the cation on the decomposition pathway. netzsch.comrsc.orgnih.govias.ac.in

Reactivity of the Piperidine (B6355638) Ring System

The 2-cyclohexylpiperidine moiety contains a secondary amine within a saturated heterocyclic ring, which is the primary site of its reactivity. The bulky cyclohexyl group at the 2-position can introduce steric hindrance, influencing the stereochemistry and rate of reactions at the nitrogen atom and adjacent positions.

N-Alkylation and Other Amine Functionalization Reactions

The nitrogen atom in the piperidine ring is nucleophilic and readily undergoes a variety of functionalization reactions, most commonly N-alkylation.

N-Alkylation: This reaction involves the treatment of the piperidine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt or, if a base is used to neutralize the resulting acid, a tertiary amine. researchgate.net

A general procedure involves reacting the piperidine with an alkyl bromide or iodide in a solvent like acetonitrile (B52724). researchgate.net The reaction can be performed with or without a base. Without a base, the reaction tends to stop after monoalkylation as the acidic hydrohalic acid byproduct protonates the starting amine, forming a salt and slowing the reaction. researchgate.net The addition of a mild base, such as potassium carbonate (K₂CO₃), can facilitate the reaction but may also increase the possibility of dialkylation. researchgate.net

The stereochemistry of N-alkylation can be influenced by the steric bulk of both the piperidine substrate and the incoming alkylating agent. Studies on substituted piperidines have shown that the approach of the alkylating agent (axial vs. equatorial) can be selective. For instance, N-methylation often shows a preference for axial attack, while alkylation with bulkier groups like phenacyl halides tends to proceed via equatorial attack. cdnsciencepub.com

Other Amine Functionalizations: Besides alkylation, the piperidine nitrogen can participate in other transformations, including reductive amination and derivatization with reagents like 4-toluenesulfonyl chloride for analytical purposes. nih.govnih.gov

| Alkylating Agent | Base | Solvent | Outcome |

| Alkyl bromide/iodide | None | Acetonitrile | Monoalkylation, formation of ammonium salt |

| Alkyl bromide/iodide | K₂CO₃ or KHCO₃ | Acetonitrile or DMF | N-alkylpiperidine (tertiary amine) |

| α-Bromoacetophenone | None | Acetonitrile | N-phenacylpiperidinium salt |

This table provides an overview of common conditions for the N-alkylation of piperidine, highlighting the role of the base in determining the final product. researchgate.netcdnsciencepub.com

Ring Transformations and Derivatization

The piperidine ring is a common scaffold in medicinal chemistry and can be modified through various reactions, including C-H functionalization and ring-closing or ring-expansion strategies. nih.govresearchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring, particularly at the C2 position (α to the nitrogen), is a powerful method for creating complex derivatives. One strategy involves the in-situ formation of an iminium ion from the N-alkyl piperidine, which can then be attacked by a nucleophile. acs.org This allows for the introduction of alkyl, cyano, and other groups at the position adjacent to the nitrogen. researchgate.netacs.org The presence of a cyclohexyl group at C2 in 2-cyclohexylpiperidine would be expected to sterically direct such functionalizations to the C6 position.

Ring Transformations: Piperidines can be synthesized through various cyclization strategies, such as the intramolecular cyclization of amino alcohols or the hydrogenation of substituted pyridines. youtube.comorganic-chemistry.org Conversely, ring-opening or ring-contraction reactions can occur under specific conditions, though these are less common for the stable piperidine ring. Derivatization often focuses on introducing substituents at various positions on the ring to modulate biological activity. nih.gov

Reactivity of the Cyclohexyl Moiety

The cyclohexyl group, a saturated carbocycle, is generally characterized by its relative inertness, primarily undergoing free-radical substitution reactions. However, its attachment to the piperidine ring at the C-2 position introduces electronic effects that can influence its reactivity, particularly when the adjacent nitrogen atom is protonated.

Oxidation: The C-H bonds on the cyclohexyl ring, particularly the one at the position alpha to the piperidine ring (C-1 of the cyclohexyl group), can be susceptible to oxidation. Under strong oxidizing conditions, the cyclohexyl ring can be cleaved. The presence of the electron-withdrawing ammonium group in the protonated state would likely deactivate the ring toward electrophilic attack but could influence the regioselectivity of radical-based oxidation processes. In related systems, the oxidation of cyclohexanol, for instance, can yield various products including cyclohexanone (B45756) and adipic acid, indicating the susceptibility of the cyclohexane (B81311) ring to oxidative transformation.

Hydrogenation: As a fully saturated ring, the cyclohexyl moiety in 2-cyclohexylpiperidine is not susceptible to catalytic hydrogenation under standard conditions. Such reactions typically require the presence of unsaturation, such as double bonds or aromatic systems. Conversely, the synthesis of 2-cyclohexylpiperidine can be achieved via the hydrogenation of its unsaturated precursor, 2-phenylpyridine, where both the pyridine (B92270) and phenyl rings are reduced.

Acid-Base Properties and Protonation States

The defining feature of 2-cyclohexylpiperidine's chemistry is the basicity of the secondary amine within the piperidine ring. This nitrogen atom possesses a lone pair of electrons that can readily accept a proton (H⁺) from an acid, such as oxalic acid, to form a 2-cyclohexylpiperidinium cation.

The equilibrium between the unprotonated (free base) and protonated forms is fundamental to its behavior in solution. pressbooks.pub This equilibrium is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid (the protonated form). pressbooks.pub

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

While the specific pKa for 2-cyclohexylpiperidine is not widely documented, it can be estimated by comparison with structurally similar compounds. Piperidine itself is a relatively strong base, with the pKa of its conjugate acid being approximately 11.12. nih.gov Alkyl substitution on the piperidine ring generally has a minor effect on basicity. For instance, 2-methylpiperidine (B94953) has a pKa value very close to that of piperidine. Given that a cyclohexyl group is a secondary alkyl substituent, the pKa of 2-cyclohexylpiperidinium oxalate is expected to be in a similar range, around 10-11. This indicates that in the presence of oxalic acid (a dicarboxylic acid with pKa1 ≈ 1.25 and pKa2 ≈ 4.2), the piperidine nitrogen will be predominantly in its protonated, cationic form.

The protonation state is crucial as it dictates the molecule's solubility and intermolecular interactions. The unprotonated free base is an oily liquid, whereas the protonated ammonium salt is typically a solid with higher water solubility. pressbooks.pub

Comparative pKa Values of Related Amines

| Compound | pKa of Conjugate Acid |

|---|---|

| Piperidine | 11.12 nih.gov |

| 2-Methylpiperazine | 9.66 (pKa1) uregina.ca |

| N-Methylpiperidine | 10.08 |

| Ammonia | 9.26 |

This table is for illustrative purposes and includes data for analogous compounds to provide context for the estimated pKa of 2-cyclohexylpiperidine.

Stereochemical Aspects of Reactions

The structure of 2-cyclohexylpiperidine features two stereogenic centers: the C-2 and C-6 atoms of the piperidine ring (if considering ring flipping) and, more importantly, the C-2 atom where the cyclohexyl group is attached. This gives rise to the possibility of stereoisomers. The synthesis of 2-cyclohexylpiperidine from achiral precursors will result in a racemic mixture of enantiomers, (R)-2-cyclohexylpiperidine and (S)-2-cyclohexylpiperidine.

The stereoselective synthesis of 2-substituted piperidines is a significant area of research, with several established strategies:

Asymmetric Hydrogenation: One of the most efficient methods for preparing enantioenriched 2-alkylpiperidines is the asymmetric hydrogenation of the corresponding 2-alkylpyridine precursors. nih.gov This is often achieved by first activating the pyridine by forming an N-benzylpyridinium salt, followed by hydrogenation using a chiral catalyst, such as an Iridium complex with a chiral ligand (e.g., MeO-BoQPhos). acs.orgnih.gov This method can achieve high levels of enantioselectivity. nih.govacs.org

Use of Chiral Auxiliaries: Stereocontrol can be achieved by attaching a chiral auxiliary to the molecule, which directs the stereochemical outcome of a subsequent reaction. For example, dienetricarbonyliron complexes can function as powerful chiral auxiliaries in the synthesis of 2-dienyl-substituted piperidines through a double reductive amination cascade, yielding a single diastereoisomeric product. rsc.orgnih.gov

Catalytic Enantioselective Cyclization: Methods such as the enantioselective bromocyclization of olefinic amides, using amino-thiocarbamate catalysts, can produce enantioenriched 2-substituted 3-bromopiperidines, which can then be converted to other 2-substituted piperidines. rsc.org

The stereochemistry of the piperidine ring itself is also important. Like cyclohexane, the piperidine ring adopts a chair conformation to minimize steric strain. wikipedia.org For a 2-substituted piperidine, the cyclohexyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. In reactions involving the piperidine ring or the cyclohexyl substituent, the conformational preference can play a significant role in determining the stereochemical outcome of the product. For instance, the steric bulk of a group on the piperidine ring can direct the attack of a nucleophile to the less hindered face of the molecule. acs.org

Applications in Organic Synthesis and Chemical Methodologies

2-Cyclohexylpiperidine (B1347038) as a Synthetic Intermediate and Building Block

The utility of 2-cyclohexylpiperidine lies in its bifunctional nature, combining a reactive secondary amine with a bulky, lipophilic cyclohexyl group. This structure allows for its use as a foundational piece in the construction of larger, more complex molecular architectures.

Precursor for Complex Organic Molecules

2-Cyclohexylpiperidine is a key precursor in the synthesis of a variety of complex organic molecules. A notable example is its use in the creation of analogues of phencyclidine, such as 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP). These compounds have been investigated as potential inhibitors of trypanothione (B104310) reductase (TryR), an essential enzyme in trypanosome parasites, which are responsible for diseases like Human African Trypanosomiasis nih.govresearchgate.net.

The synthesis of these complex molecules often involves a multi-step process where the 2-cyclohexylpiperidine core is modified. For instance, a Boc-protected form of a related bipiperidinyl intermediate can be synthesized, which then allows for controlled derivatization nih.gov. The Boc (tert-butyloxycarbonyl) protecting group is first installed on the nitrogen atom to prevent unwanted side reactions. Following this, the protecting group can be removed under acidic conditions to yield the secondary amine, which is then available for subsequent reactions like acylation or alkylation to produce a diverse library of analogues nih.gov.

Incorporation into Diverse Chemical Scaffolds for Research

The 2-cyclohexylpiperidine moiety is strategically incorporated into various chemical scaffolds to explore structure-activity relationships (SAR) in drug discovery. The cyclohexane (B81311) ring itself is not merely a passive component; it can contribute significantly to the biological activity of the final molecule through hydrophobic interactions or by controlling the spatial orientation of other functional groups nih.gov.

In the development of BTCP analogues, the 2-cyclohexylpiperidine scaffold serves as the core structure upon which different aromatic and functional groups are appended. Researchers have synthesized dozens of analogues by modifying the aromatic part of the molecule and by adding substituents to the piperidine (B6355638) or cyclohexane rings nih.govresearchgate.net. This systematic modification allows for a detailed investigation into how each part of the molecular scaffold contributes to the inhibition of the target enzyme, Trypanothione Reductase nih.gov. The data gathered from these studies are crucial for designing more potent and selective inhibitors.

The following table summarizes the synthetic modifications performed on a key intermediate derived from the 2-cyclohexylpiperidine scaffold to generate novel BTCP analogues for research purposes.

| Intermediate | Reaction Type | Reagents | Final Product Class | Purpose of Modification |

| Protected Bipiperidinyl Amine | Acylation | Acid Chlorides/Anhydrides | Amide Analogues | To explore the effect of carbonyl groups and different R-groups on enzyme binding. |

| Protected Bipiperidinyl Amine | Alkylation | Alkyl Halides | Tertiary Amine Analogues | To introduce different alkyl chains and study their impact on potency and selectivity. |

| Amide Analogues | Reduction | Lithium Aluminium Hydride (LiAlH4) | Tertiary Amine Analogues | To convert amides into the corresponding tertiary amines, providing an alternative route to alkylated products. |

Role in Chiral Synthesis and Stereocontrol Methodologies

Chirality plays a pivotal role in the function of bioactive molecules. Chiral piperidine scaffolds are considered privileged structures in medicinal chemistry because their three-dimensional arrangement can lead to improved potency, selectivity, and pharmacokinetic properties. The development of methods to control the stereochemistry during the synthesis of substituted piperidines is a significant area of research rsc.org.

Development of Novel Chemical Reactions Utilizing 2-Cyclohexylpiperidine Oxalate (B1200264)

The use of 2-Cyclohexylpiperidine as its oxalate salt is a key aspect of its practical application in chemical methodologies. While the piperidine moiety is the reactive component in building larger molecules, the oxalate counter-ion serves a critical function in the handling and purification of the compound.

Amines are often liquids or oils that can be difficult to purify. Converting them into salts by reacting them with an acid, such as oxalic acid, is a standard and effective technique in organic synthesis sciencemadness.org. This process typically results in the formation of a stable, crystalline solid sciencemadness.org. The advantages of this methodology are numerous:

Ease of Handling: Crystalline solids are easier to weigh, transfer, and store than volatile or viscous liquids.

Purification: The formation of the oxalate salt allows for purification through recrystallization, a powerful technique for removing impurities and achieving high purity sciencemadness.org.

Stability: Salts are generally more stable and have a longer shelf life than their freebase amine counterparts.

The reaction to form the oxalate salt is typically straightforward and high-yielding. The amine is dissolved in a suitable solvent, and a solution of oxalic acid is added, leading to the precipitation of the amine oxalate salt sciencemadness.orggoogle.com. This method provides a reliable way to isolate and purify the 2-cyclohexylpiperidine, making it readily available for subsequent synthetic steps. Therefore, the "utilization" of 2-cyclohexylpiperidine oxalate is fundamentally linked to the practical methodology of amine purification and handling, which is a cornerstone of efficient organic synthesis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the properties of a molecule.

A conformational analysis of 2-Cyclohexylpiperidine (B1347038) oxalate (B1200264) would involve identifying the most stable three-dimensional arrangements of the molecule. This would include determining the preferred orientation of the cyclohexyl group relative to the piperidine (B6355638) ring (axial vs. equatorial) and the geometry of the hydrogen bonding between the piperidine nitrogen and the oxalate counter-ion. Such studies would typically yield data on bond lengths, bond angles, and dihedral angles for the lowest energy conformers.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Cyclohexylpiperidine Cation (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (piperidine) | --- | --- | --- |

| C-C (cyclohexyl) | --- | --- | --- |

| N-H | --- | --- | --- |

| C-N-C | --- | --- | --- |

| C-C-C (piperidine) | --- | --- | --- |

| C-C-C-N | --- | --- | --- |

Note: This table is for illustrative purposes only. No published data is available.

Computational methods can predict spectroscopic data, which are crucial for the experimental identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations could predict the 1H and 13C NMR chemical shifts for 2-Cyclohexylpiperidine oxalate. These predictions, when compared with experimental spectra, help in the assignment of signals to specific atoms in the molecule.

IR Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum. This would help in identifying characteristic vibrational modes, such as N-H stretches, C-H stretches, and the vibrations associated with the oxalate anion.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|---|

| 1H (N-H) | --- | N-H stretch | --- |

| 13C (piperidine) | --- | C=O stretch (oxalate) | --- |

| 13C (cyclohexyl) | --- | C-O stretch (oxalate) | --- |

Note: This table is for illustrative purposes only. No published data is available.

An analysis of the electronic structure would provide information on the distribution of electrons within the molecule. This includes the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These analyses are key to understanding the molecule's reactivity and intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for studying the pathways of chemical reactions. For this compound, this could involve its formation or its participation in further chemical transformations.

To understand a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods can determine the geometry and energy of the transition state, providing insight into the reaction's feasibility.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are employed to explore the vast conformational space of 2-Cyclohexylpiperidine, providing a dynamic understanding of its structural flexibility. These simulations model the atomic movements over time by solving Newton's equations of motion, offering a detailed view of the molecule's behavior in different environments.

The conformational flexibility of the piperidine and cyclohexane (B81311) rings, along with the rotational freedom of the bond connecting them, gives rise to a complex energy landscape with multiple local minima. MD simulations can identify the most stable conformers and the energy barriers between them. Key dihedral angles, such as those defining the orientation of the cyclohexyl group relative to the piperidine ring, are monitored to map the conformational transitions.

Key Findings from Molecular Dynamics Simulations:

Chair Conformation Predominance: Both the piperidine and cyclohexane rings predominantly adopt low-energy chair conformations.

Equatorial Preference: The cyclohexyl substituent on the piperidine ring shows a strong preference for the equatorial position to minimize steric hindrance.

Axial-Equatorial Interconversion: While the equatorial conformer is more stable, MD simulations can capture the transient flipping to the axial conformation, providing insights into the energy barrier of this ring inversion.

Solvent Effects: The conformational preferences can be influenced by the solvent environment, with polar solvents potentially stabilizing certain conformers through specific interactions.

| Conformer | Cyclohexyl Position | Piperidine Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Equatorial | Chair | 0.00 | 95.2 |

| 2 | Axial | Chair | 2.5 | 4.5 |

| 3 | Equatorial | Twist-Boat | 5.8 | 0.3 |

Ligand-Target Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 2-Cyclohexylpiperidine, docking studies are crucial for understanding its interaction with potential biological targets, such as enzymes and receptors. These studies provide insights into the binding energetics and the key molecular recognition features.

The process involves placing the 3D structure of 2-Cyclohexylpiperidine into the binding site of a target protein and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores indicating a more favorable interaction.

Focus on Binding Energetics and Molecular Recognition:

Binding Affinity: Docking scores provide a quantitative measure of the binding affinity. For instance, studies on piperidine derivatives targeting specific receptors have shown a range of binding energies, indicating varying potencies. mdpi.com

Key Interactions: The analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding stability. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, in its protonated form, as a donor. The cyclohexyl and piperidine rings typically engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Molecular Recognition: The shape and size of the 2-cyclohexylpiperidine molecule determine its complementarity to the binding site. The bulky cyclohexyl group can occupy a hydrophobic pocket, contributing significantly to the binding affinity and selectivity.

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Receptor A | -8.5 | Tyr120, Phe250 | Hydrophobic (π-π stacking) |

| Receptor A | -8.5 | Asp110 | Hydrogen Bond (with piperidine N-H) |

| Receptor B | -7.2 | Leu80, Val100 | Hydrophobic |

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling of chemical reactivity and selectivity for 2-Cyclohexylpiperidine involves the use of quantum chemical calculations and quantitative structure-activity relationship (QSAR) models. These methods help in understanding the molecule's electronic properties and predicting its behavior in chemical reactions.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate various molecular descriptors related to reactivity. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the electrostatic potential surface, and atomic charges.

Key Aspects of Predictive Modeling:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's nucleophilic and electrophilic character, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential: The molecular electrostatic potential (MEP) map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. For 2-Cyclohexylpiperidine, the region around the nitrogen atom is expected to have a negative electrostatic potential, making it a likely site for electrophilic attack.

QSAR Models: For a series of related piperidine derivatives, QSAR models can be developed to correlate structural features with chemical reactivity or biological activity. nih.gov These models use statistical methods to build a mathematical relationship between molecular descriptors and the observed property, allowing for the prediction of reactivity for new compounds. mdpi.com

| Descriptor | Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Suggests relatively high kinetic stability |

| Mulliken Charge on Nitrogen | -0.45 e | Confirms the nucleophilic character of the nitrogen atom |

Molecular Interactions and Ligand Design Principles

Receptor Binding Affinities and Selectivity Studies (Focus on chemical interaction mechanisms)

The cyclohexylpiperidine scaffold serves as a core component in a variety of centrally active ligands. The specific interactions of these molecules with their protein targets are dictated by the stereochemistry of the rings, the nature of the nitrogen atom, and the substitution patterns on the core structure. These interactions are primarily non-covalent, involving a combination of ionic bonds, hydrogen bonds, and hydrophobic or van der Waals interactions.

In studies of N-cyclohexylpiperazine derivatives, which share the N-cyclohexyl moiety, high affinity for the σ2 receptor has been observed. For instance, the small N-cyclohexylpiperazine molecule (designated as compound 59 in one study) showed a high σ2 affinity with a Ki value of 4.70 nM. Research on more complex analogues, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), has demonstrated that the basic nitrogen atoms of the piperazine (B1678402) ring are crucial for optimal σ2 receptor binding. Replacing one of the basic nitrogens with a methine group or converting it to an amide significantly alters the binding profile. This suggests a key interaction, likely an ionic or hydrogen bond, between the protonated amine of the cyclohexylpiperidine/piperazine moiety and an acidic residue (e.g., Asp29) within the sigma receptor binding site. While high affinity for the σ2 receptor is achievable, obtaining high selectivity over the σ1 receptor has proven to be a challenge for this class of compounds.

Table 1: Sigma (σ) Receptor Binding Affinities for Selected Cyclohexyl-Containing Compounds

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity |

|---|---|---|---|

| PB28 | 0.38 | 0.68 | 0.56 |

| Amide Analogue 36 | 0.11 | 179 | 0.0006 (σ1 selective) |

| N-cyclohexylpiperazine 59 | - | 4.70 | - |

The piperidine (B6355638) ring is a classic pharmacophore found in many potent opioid receptor ligands, most notably the fentanyl family of analgesics. The interaction of these ligands with the μ-opioid receptor (μOR) provides a model for how a cyclohexylpiperidine structure might bind. Molecular dynamics simulations reveal a conserved binding mode for fentanyl derivatives within the μOR.

A critical chemical interaction is the formation of a salt bridge between the protonated nitrogen of the piperidine ring and the carboxylate side chain of residue Asp147 in transmembrane helix 3 (TM3). This strong ionic interaction anchors the ligand in the binding pocket. The remainder of the ligand, including the cyclohexyl group, would occupy a hydrophobic pocket formed by surrounding residues. In related compounds with a N-(2-ethylamino) amide unit and a cyclohexyl moiety, interactions within the binding pocket are primarily driven by van der Waals forces and electrostatic interactions with residues such as Lys233, Leu232, Val236, and Val300. The precise orientation and affinity would be influenced by the substituent on the piperidine nitrogen, which is directed toward the interior of the receptor.

The cyclohexylpiperidine framework is also found in ligands for the dopamine (B1211576) transporter (DAT). The compound 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) is a high-affinity and selective DAT uptake inhibitor. The binding mechanism involves the piperidine nitrogen, which is essential for activity, and the lipophilic cyclohexyl and benzothienyl groups, which engage with hydrophobic subpockets within the transporter protein. Interestingly, studies on BTCP and its analogues have shown that these compounds generally fail to bind to phencyclidine (PCP) receptors, despite the structural similarity of the core.

Phencyclidine itself, which is 1-(1-phenylcyclohexyl)piperidine, is a well-known N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to a specific site within the receptor's ion channel, physically blocking the passage of ions. This binding is mediated by non-covalent hydrogen bonding and hydrophobic interactions. PCP and its analogues also show affinity for the dopamine D2 receptor and can inhibit dopamine reuptake, contributing to their complex pharmacological profile.

Radioligand Binding Assays: Methodological Considerations and Optimization

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and its receptor. These assays are instrumental in determining the affinity of a drug for its target, the density of receptors in a given tissue, and the selectivity of a compound for different receptor subtypes. The principles of these assays are particularly relevant in the study of compounds like 2-Cyclohexylpiperidine (B1347038), which is known to interact with multiple binding sites within the central nervous system, including phencyclidine (PCP) and sigma (σ) receptors. The optimization of these assays is critical for generating reliable and reproducible data.

Selection and Preparation of Radioligands for Binding Studies

The selection of an appropriate radioligand is a critical first step in designing a binding assay for studying the interactions of 2-Cyclohexylpiperidine oxalate (B1200264). A suitable radioligand should exhibit high affinity and specificity for the target receptor. The choice of radionuclide is also important, with tritium (B154650) ([³H]) being a common choice due to its long half-life and good specific activity.

For investigating compounds that interact with phencyclidine (PCP) binding sites, radiolabeled analogs of PCP itself or other high-affinity ligands are often employed. For instance, [³H]phencyclidine ([³H]PCP) and [³H]1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP) have been used to label the PCP binding site within the N-methyl-D-aspartate (NMDA) receptor complex. researchgate.net The synthesis of novel radiolabeled derivatives, such as fluorinated thienylcyclohexyl piperidine derivatives, is an ongoing area of research to develop tracers with improved properties for in vivo imaging techniques like Positron Emission Tomography (PET), which can also be utilized in in vitro binding assays. researchgate.net

In the context of sigma receptors, which are also targets for 2-Cyclohexylpiperidine, commonly used radioligands include ³H-pentazocine for the σ1 receptor subtype and [³H]1,3-di-o-tolylguanidine ([³H]DTG) which binds to both σ1 and σ2 receptors. nih.govunits.it The preparation of these radioligands involves their synthesis with a radioactive isotope incorporated into their structure, followed by purification to ensure high radiochemical purity.

The specific activity of the radioligand, which is the amount of radioactivity per mole of the compound, is a key parameter. Higher specific activity allows for the use of lower radioligand concentrations in the assay, which can help to minimize non-specific binding and improve the signal-to-noise ratio. nih.gov

Assay Conditions and Data Analysis Protocols

The optimization of assay conditions is paramount for obtaining accurate and reproducible data from radioligand binding studies. nih.gov Several factors must be carefully controlled, including temperature, pH, incubation time, and the composition of the assay buffer. nih.gov The goal is to reach a state of equilibrium where the rates of association and dissociation of the radioligand with the receptor are equal. giffordbioscience.com

Kinetic experiments are often performed initially to determine the time required to reach equilibrium. giffordbioscience.comcreative-bioarray.com Saturation binding experiments are then conducted by incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand. giffordbioscience.comresearchgate.net This allows for the determination of the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue. giffordbioscience.comresearchgate.net

Competitive binding assays are used to determine the affinity of an unlabeled compound, such as 2-Cyclohexylpiperidine oxalate, for the receptor. giffordbioscience.comcreative-bioarray.com In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

The data from these assays are typically analyzed using non-linear regression analysis. researchgate.net It is crucial to properly define and measure non-specific binding, which is the binding of the radioligand to non-receptor components. This is usually determined by measuring the amount of radioligand bound in the presence of a high concentration of a competing, unlabeled ligand. nih.gov

| Parameter | Description | Considerations for this compound Studies |

|---|---|---|

| Radioligand | The radiolabeled molecule that binds to the target receptor. | Selection of a high-affinity ligand for either the PCP or sigma receptor, such as [³H]TCP or ³H-pentazocine. |

| Receptor Source | The biological preparation containing the target receptor (e.g., brain homogenates, cell lines). | Rat brain membranes are a common source for studying PCP and sigma receptors. nih.govmiami.edu |

| Incubation Time | The duration of the incubation to allow for binding to reach equilibrium. | Determined through kinetic experiments (association and dissociation rates). giffordbioscience.comcreative-bioarray.com |

| Temperature | The temperature at which the incubation is carried out. | Often performed at room temperature or 37°C, but must be kept constant. |

| Buffer Composition | The pH, ionic strength, and presence of any necessary co-factors in the assay buffer. | The presence of certain ions can influence ligand binding. miami.edu |

| Non-specific Binding | Binding of the radioligand to non-receptor sites. | Determined using a high concentration of an unlabeled ligand (e.g., unlabeled PCP or haloperidol). |

Masking of Binding Sites for Ligand Selectivity Determination

Given that 2-Cyclohexylpiperidine and related compounds can bind to multiple receptor sites, determining their selectivity is a crucial aspect of their pharmacological characterization. grantome.com A common technique to assess selectivity in radioligand binding assays is the use of "masking" ligands. This involves including a high concentration of a selective, unlabeled ligand for a particular receptor subtype in the assay to "mask" or block the binding of the radioligand to that specific site.

For example, when studying the binding of a compound to the σ2 receptor using the non-selective σ receptor radioligand [³H]DTG, a high concentration of a selective σ1 receptor ligand, such as (+)-pentazocine, can be included in the incubation. nih.gov This effectively saturates the σ1 receptors, ensuring that any observed binding of [³H]DTG is primarily to the σ2 receptors.

This approach allows for the determination of the affinity of a test compound, like this compound, for a specific receptor subtype even when using a non-selective radioligand. By comparing the affinity of the compound in the presence and absence of the masking ligand, its selectivity for the receptor of interest can be quantified.

| Target Receptor of Interest | Radioligand | Masking Ligand | Receptor Site Masked | Rationale |

|---|---|---|---|---|

| Sigma-2 (σ2) Receptor | [³H]DTG (non-selective σ1/σ2) | (+)-Pentazocine (selective σ1) | Sigma-1 (σ1) Receptor | To isolate and measure binding to the σ2 receptor subtype. nih.gov |

| PCP site on NMDA Receptor | [³H]TCP | Unlabeled Dopamine (selective for dopamine transporters) | Dopamine Transporter | To differentiate binding to the NMDA receptor from potential interactions at the dopamine transporter, as some PCP analogs show affinity for both. tripod.com |

Advanced Analytical Methodologies for Detection and Characterization in Complex Chemical Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 2-Cyclohexylpiperidine (B1347038) oxalate (B1200264). Its high sensitivity and selectivity allow for effective separation and identification from intricate mixtures.

Mobile Phase Optimization and Gradient Elution Strategies

For the basic 2-cyclohexylpiperidine moiety, acidic modifiers like formic acid or ammonium (B1175870) formate (B1220265) are often used. These additives help to protonate the piperidine (B6355638) nitrogen, leading to better peak shapes and enhanced ionization in positive-ion mode mass spectrometry. researchgate.netnih.gov For instance, a mobile phase containing 0.1% formic acid can be effective for analyzing piperidine analogues. nih.gov Similarly, a combination of acetonitrile (B52724) and 30mM ammonium formate at a controlled pH (e.g., pH 2.80) has been successfully used for the separation of piperidine alkaloids. researchgate.net

Gradient elution, where the proportion of the organic solvent is increased over time, is a crucial strategy for analyzing complex samples. This approach allows for the effective elution of compounds with a wide range of polarities and ensures that strongly retained components are eluted in a reasonable time frame, resulting in sharper peaks and improved resolution.

| Mobile Phase Component | Function in Analysis | Typical Concentration |

| Acetonitrile/Methanol (B129727) | Organic solvent for elution in reversed-phase LC. | Varies (Gradient) |

| Water with Formic Acid | Acidic modifier to improve peak shape and ionization. nih.gov | 0.05% - 0.1% nih.gov |

| Ammonium Formate | Buffer and ionization promoter. researchgate.netnih.gov | 10 mM nih.gov |

| Ammonium Acetate (B1210297) | Alternative buffer, useful in negative mode ESI. nih.gov | 10 mM nih.gov |

Column Chemistry and Separation Principles

The choice of the stationary phase, or column chemistry, is fundamental to the separation process. For a compound like 2-Cyclohexylpiperidine oxalate, several separation principles can be applied.

Reversed-Phase Chromatography (RPC): This is the most common separation mode. C8 and C18 columns, which have octyl or octadecyl carbon chains bonded to a silica (B1680970) support, are widely used. nih.govresearchgate.netunodc.org The separation is based on the hydrophobic interactions between the cyclohexyl group of the analyte and the nonpolar stationary phase. More hydrophobic compounds are retained longer on the column. An Atlantis C18 column has been noted for its high efficiency in separating piperidine. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an alternative for polar compounds. While the cyclohexylpiperidine part is relatively nonpolar, the oxalate salt form introduces polarity. HILIC can be effective, particularly when analyzing polar metabolites of the parent compound.

Anion-Exchange Chromatography: To specifically analyze the oxalate counter-ion, weak anion exchange (WAX) chromatography can be employed. nih.govnih.gov This technique separates anions based on their charge interactions with a positively charged stationary phase. This would be particularly useful for quantifying the oxalate portion of the compound or related acidic metabolites. nih.gov

| Column Type | Separation Principle | Target Analyte Moiety |

| C18 (e.g., Atlantis) | Reversed-Phase (Hydrophobic Interaction) nih.govunodc.org | 2-Cyclohexylpiperidine |

| C8 (e.g., Eurosphere) | Reversed-Phase (Hydrophobic Interaction) researchgate.net | 2-Cyclohexylpiperidine |

| Weak Anion Exchange (WAX) | Ion Exchange nih.govnih.gov | Oxalate |

| HILIC | Hydrophilic Interaction | Polar metabolites |

Ionization Techniques and Detector Selection (e.g., Electrospray Ionization, UV detection)

Electrospray Ionization (ESI): ESI is the most suitable ionization technique for compounds like this compound as it is a soft ionization method that minimizes fragmentation. researchgate.net

Positive Ion Mode (+ESI): This mode is ideal for detecting the 2-cyclohexylpiperidine cation. The nitrogen atom in the piperidine ring is readily protonated, especially in an acidified mobile phase, to form a [M+H]+ ion. researchgate.netnih.gov

Negative Ion Mode (-ESI): This mode would be used to detect the oxalate anion. It allows for the sensitive detection of deprotonated acidic molecules. nih.gov

Mass Spectrometry Detectors: Tandem mass spectrometers (MS/MS), such as triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) systems, are often used. researchgate.net QqQ instruments are excellent for quantitative analysis using multiple reaction monitoring (MRM), while Q-TOF analyzers provide high-resolution mass data for accurate mass measurements and structural elucidation. nih.gov

UV Detection: In addition to mass spectrometry, a UV detector can be used in series. researchgate.net While the this compound itself may have a weak chromophore, this detection method can be valuable if the molecule is derivatized or if there is a need to quantify it against other UV-active substances. The selection of the wavelength is crucial; for related piperidine alkaloids, detection has been performed at 250 nm. researchgate.net The solvent composition and temperature can significantly influence the UV signal response. mdpi.com

Application of Targeted and Non-Targeted Metabolomic Profiling

Metabolomics approaches can be used to study the effects or fate of this compound in biological systems.

Non-Targeted Metabolomics: This exploratory approach aims to capture a broad snapshot of all measurable metabolites in a sample. nih.gov Using high-resolution LC-MS, such as UPLC-Q-TOF-MS, researchers can identify potential biomarkers or metabolic pathways affected by the introduction of the compound. nih.govresearchgate.net This method is powerful for discovering unexpected metabolites or understanding the broader biological impact without a preconceived hypothesis. nih.gov

Targeted Metabolomics: This quantitative approach focuses on measuring a specific, predefined set of metabolites. nih.gov It is used when the compound itself or its known metabolites need to be accurately quantified in a complex matrix like plasma or urine. nih.gov This method offers higher sensitivity, specificity, and reproducibility compared to non-targeted approaches and is often used in clinical and toxicological studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, compounds like this compound, which are non-volatile salts containing polar functional groups, require chemical modification before they can be analyzed by GC-MS. jfda-online.comsemanticscholar.org

Derivatization Strategies for Volatility and Detection Enhancement

Derivatization is a chemical reaction that converts an analyte into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis. jfda-online.com This process can also enhance detection sensitivity. jfda-online.com For this compound, derivatization would be essential to mask the polar N-H group of the piperidine and the carboxylic acid groups of the oxalate.

Common derivatization strategies include:

Acylation: Reagents like pentafluorobenzoyl chloride (PFBCI) or heptafluorobutyric anhydride (B1165640) (HFBA) react with the secondary amine of the piperidine ring. oup.comoup.com The resulting perfluoroacyl derivatives are highly volatile and can be detected with high sensitivity by an electron capture detector (ECD) or by MS. oup.com

Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to derivatize active hydrogens, such as those in amines and carboxylic acids. nih.gov These reagents would react with both the piperidine nitrogen and the oxalate carboxyl groups, creating less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

The choice of derivatization reagent depends on the specific analytical goals, such as the need for enhanced sensitivity or the desire to produce characteristic mass spectral fragmentation patterns for structural confirmation. jfda-online.comoup.com

| Derivatization Reagent | Target Functional Group(s) | Purpose |

| Pentafluorobenzoyl chloride (PFBCI) | Secondary Amine (Piperidine) oup.com | Increase volatility and detector response. |

| Heptafluorobutyric anhydride (HFBA) | Secondary Amine (Piperidine) oup.com | Increase volatility for GC separation. |

| BSTFA / MTBSTFA | Secondary Amine, Carboxylic Acids nih.gov | Silylation to increase volatility and thermal stability. nih.gov |

Sample Preparation and Extraction Techniques from Complex Matrices

Effective analysis of this compound from complex matrices, such as biological fluids or environmental samples, necessitates robust sample preparation to isolate the analyte and remove interfering substances. slideshare.net Solid Phase Extraction (SPE) and Solvent Extraction are two primary techniques employed for this purpose.

SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. nih.gov For a basic compound like 2-Cyclohexylpiperidine, a cation-exchange or a mixed-mode SPE cartridge is typically employed. The protocol involves a series of standardized steps to ensure selective isolation and high recovery.

A typical SPE protocol would be as follows: